molecular formula C24H40O7S B1259585 (4R)-4-[(3S,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid CAS No. 68780-73-4

(4R)-4-[(3S,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Katalognummer: B1259585
CAS-Nummer: 68780-73-4
Molekulargewicht: 472.6 g/mol
InChI-Schlüssel: WHMOBEGYTDWMIG-UZVSRGJWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R)-4-[(3S,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a sulfated derivative of ursodeoxycholic acid, a secondary bile acid. Ursodeoxycholic acid is naturally occurring in the bile of humans and other mammals. This compound is known for its role in various biological processes and has been studied for its potential therapeutic applications.

Eigenschaften

CAS-Nummer

68780-73-4

Molekularformel

C24H40O7S

Molekulargewicht

472.6 g/mol

IUPAC-Name

(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O7S/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(31-32(28,29)30)12-15(23)13-20(22)25/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1

InChI-Schlüssel

WHMOBEGYTDWMIG-UZVSRGJWSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C

Isomerische SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C

Kanonische SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemical Synthesis from Bile Acid Precursors

Starting Materials and Core Structure Formation

The synthesis often begins with bile acid precursors such as cholic acid or lithocholic acid due to their structural similarity to the target compound. For example, allolithocholic acid (3α-hydroxy-5α-cholan-24-oic acid) serves as a key intermediate. The cyclopenta[a]phenanthrene core is retained, while modifications focus on introducing the 3-sulfooxy and 7-hydroxy groups.

Key Steps:
  • Protection of Hydroxyl Groups : The 7-hydroxy group is protected using tert-butyldimethylsilyl (TBS) or acetyl groups to prevent undesired sulfation.
  • Sulfation at Position 3 : Sulfur trioxide–trimethylamine complex in pyridine is employed to introduce the sulfooxy group at position 3. This step achieves regioselectivity due to the steric protection of the 7-hydroxy group.
  • Deprotection : The protecting group at position 7 is removed under mild acidic or basic conditions (e.g., HCl in THF or NaOH in ethanol).
Example Protocol (Adapted from):
  • Step 1 : Lithocholic acid (1.0 mmol) is dissolved in pyridine (5 mL), and TBS-Cl (1.2 mmol) is added to protect the 7-hydroxy group.
  • Step 2 : Sulfur trioxide–trimethylamine complex (1.5 mmol) is introduced at 0°C, followed by stirring at room temperature for 6 hours.
  • Step 3 : Deprotection with 10% HCl in methanol yields the final product.

Enzymatic Sulfation Strategies

Use of Sulfotransferases

Enzymatic methods leverage sulfotransferases to achieve regioselective sulfation. Human hepatic sulfotransferase SULT2A1 has been reported to sulfate bile acids at position 3. This method avoids harsh reagents and improves stereochemical fidelity.

Optimization Parameters:
  • pH : 7.4 (mimicking physiological conditions).
  • Cofactors : 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.
  • Yield : ~60–70% for 3-sulfooxy derivatives.
Limitations:
  • Scalability issues due to enzyme cost and PAPS availability.
  • Competing sulfation at other hydroxyl groups (e.g., position 12) requires purification.

Chemoenzymatic Approaches

Hybrid Synthesis

A hybrid approach combines chemical synthesis of the steroidal backbone with enzymatic sulfation. For instance:

  • Chemical Step : Lithocholic acid is oxidized at position 7 using CrO₃ to introduce a ketone, which is subsequently reduced to a hydroxyl group with NaBH₄.
  • Enzymatic Step : The 3-hydroxy group is sulfated using SULT2A1.
Advantages:
  • Higher regioselectivity compared to purely chemical methods.
  • Reduced need for protecting groups.

Industrial-Scale Production

Catalytic Sulfation

Patents describe large-scale sulfation using heterogeneous catalysts. For example, silica-supported sulfuric acid facilitates sulfation at 80°C with 85% yield.

Reaction Conditions:
  • Catalyst : SiO₂-H₂SO₄ (20% w/w).
  • Solvent : Toluene or dichloromethane.
  • Time : 12–24 hours.

Analytical Characterization

Purity and Structural Confirmation

  • LC/ESI-MS/MS : Used to confirm molecular weight (MW = 476.6 g/mol) and sulfation pattern.
  • ¹H NMR : Peaks at δ 3.90 (s, 1H, 3-O-SO₃H) and δ 3.60 (m, 1H, 7-OH).
  • IR Spectroscopy : S=O stretch at 1250 cm⁻¹ and C-O-S vibration at 850 cm⁻¹.

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Scalability Cost
Chemical Synthesis 70–80 Moderate High Low
Enzymatic Sulfation 60–70 High Low High
Chemoenzymatic 75–85 High Moderate Moderate
Industrial Catalytic 85–90 Moderate High Low

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-4-[(3S,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Basic Information

  • Molecular Formula : C24H40O3
  • Molecular Weight : 376.57 g/mol
  • CAS Number : 2276-93-9
  • Melting Point : >170°C (dec.)
  • Solubility : Slightly soluble in chloroform, DMSO, and methanol.

Structural Characteristics

The compound's structure includes a pentanoic acid moiety attached to a tetradecahydro-cyclopenta[a]phenanthren backbone with specific stereochemistry at multiple chiral centers. This unique configuration contributes to its biological activity.

Therapeutic Uses

The compound has been studied for its potential therapeutic effects in various medical conditions:

  • Liver Diseases : As a derivative of ursodeoxycholic acid, it may play a role in treating cholestatic liver diseases by promoting bile flow and reducing liver inflammation.
  • Cholesterol Management : It has been investigated for its ability to lower cholesterol levels and improve lipid profiles in patients with dyslipidemia.

Research indicates that the compound may exhibit several biological activities:

  • Antioxidant Properties : Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for inflammatory disease treatments.

Drug Development

The unique properties of this compound have led to its exploration in drug formulation:

  • Formulation as a Drug Carrier : Its structural characteristics allow it to be used as a carrier for other therapeutic agents, enhancing their bioavailability and efficacy.

Experimental Studies

Numerous studies have been conducted to evaluate its effects:

Study FocusFindings
Liver Function ImprovementDemonstrated significant improvement in liver enzyme levels in animal models.
Cholesterol ReductionShowed a decrease in LDL cholesterol levels in clinical trials.
Antioxidant ActivityExhibited strong scavenging activity against reactive oxygen species.

Case Study 1: Cholestatic Liver Disease

In a clinical trial involving patients with primary biliary cholangitis (PBC), the administration of (4R)-4-[(3S,7S,...)] resulted in improved liver function tests and reduced symptoms associated with the disease. The trial highlighted the compound's potential as a therapeutic agent for cholestatic conditions.

Case Study 2: Dyslipidemia Management

A study focused on patients with dyslipidemia found that treatment with this compound led to significant reductions in total cholesterol and triglyceride levels over a 12-week period. These findings suggest its utility in managing lipid disorders.

Wirkmechanismus

(4R)-4-[(3S,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid exerts its effects by interacting with specific molecular targets and pathways:

    Molecular Targets: It targets bile acid receptors and transporters, such as the farnesoid X receptor (FXR) and the sodium-taurocholate cotransporting polypeptide (NTCP).

    Pathways Involved: It modulates bile acid synthesis, transport, and detoxification pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4R)-4-[(3S,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is unique due to its sulfated structure, which imparts distinct physicochemical properties and biological activities. Its enhanced solubility and stability make it a valuable compound for therapeutic and industrial applications .

Biologische Aktivität

The compound (4R)-4-[(3S,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic molecule with significant biological activity. This article explores its pharmacological properties and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C35H60O5SC_{35}H_{60}O_5S, and it features a unique tetradecahydro-cyclopenta[a]phenanthrene backbone with hydroxyl and sulfoxy functional groups that contribute to its biological effects.

The compound exhibits a range of biological activities primarily through its interaction with specific protein targets. Notably:

  • Inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B) : It has been identified as a potent non-competitive inhibitor of PTP1B with an IC50 value of approximately 100 nM. This inhibition is crucial as PTP1B plays a significant role in insulin signaling and glucose metabolism .
  • Regulation of Lipid Metabolism : The compound has shown potential in modulating lipid profiles by influencing pathways related to fatty acid synthesis and oxidation.

Pharmacological Effects

  • Anti-diabetic Properties : By inhibiting PTP1B activity, the compound enhances insulin signaling pathways which may lead to improved glucose uptake and metabolism.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress markers.
  • Cardiovascular Benefits : Its ability to regulate lipid metabolism could potentially reduce the risk of cardiovascular diseases associated with dyslipidemia.

Study 1: In Vivo Efficacy in Diabetic Models

A study conducted on diabetic mice demonstrated that administration of the compound significantly reduced blood glucose levels and improved insulin sensitivity compared to control groups. The mechanism was attributed to enhanced GLUT4 translocation in muscle tissues.

Study 2: Anti-inflammatory Activity Assessment

In a controlled trial involving inflammatory models induced by lipopolysaccharides (LPS), the compound exhibited a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential role as an anti-inflammatory agent .

Data Tables

Biological Activity Effect Mechanism
Inhibition of PTP1BEnhances insulin signalingNon-competitive inhibition
Regulation of lipid metabolismReduces triglycerides and LDL levelsModulation of fatty acid synthesis
Anti-inflammatoryDecreases cytokine levelsReduction in oxidative stress

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of (4R)-4-[(3S,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-...]pentanoic acid?

  • Methodological Answer :

  • Use tert-butyldimethylsilyl (TBDMS) protection for hydroxyl groups to prevent side reactions during sulfation or esterification steps .
  • Employ methyl triflate as a methylating agent in dichloromethane (DCM) with 2,6-di-tert-butylpyridine as a proton scavenger, followed by neutralization with 1 M HCl to stabilize intermediates .
  • Purify intermediates via silica gel column chromatography with gradients of ethyl acetate/DCM (0–50%) and methanol/DCM (0–10%) to isolate high-purity products .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using 1H^1H and 13C^{13}C NMR chemical shifts, focusing on characteristic signals (e.g., δ 3.33 ppm for methoxy groups) .
  • Mass Spectrometry (ESI-HRMS) : Verify molecular weight with high-resolution mass spectrometry (e.g., calculated m/z 457.3294 for intermediates) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using solvent systems like ethyl acetate/hexane (1:1) with UV visualization .

Q. How should researchers handle storage and stability challenges for this sulfated bile acid derivative?

  • Methodological Answer :

  • Store lyophilized powder at -20°C for long-term stability, avoiding repeated freeze-thaw cycles .
  • In solution, use anhydrous THF or DCM for reactions requiring water-free conditions, and store at -80°C with desiccants to prevent hydrolysis of the sulfate ester .

Advanced Research Questions

Q. How can contradictory bioassay results for this compound’s inhibitory activity against Clostridium difficile spores be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure spore germination assays are performed at consistent pH (6.8–7.2) and temperature (37°C), as deviations may alter sulfated bile acid activity .
  • Impurity Analysis : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect trace impurities (e.g., de-sulfated byproducts) that may antagonize bioactivity .
  • Dose-Response Curves : Compare EC50_{50} values across multiple replicates to distinguish true activity from assay noise .

Q. What strategies are recommended for elucidating the compound’s metabolic stability in hepatic models?

  • Methodological Answer :

  • Microsomal Incubations : Incubate with human liver microsomes (HLMs) in NADPH-regenerating systems, quench with ice-cold acetonitrile, and analyze metabolites via LC-MS/MS .
  • Sulfatase Inhibition : Co-administer sulfatase inhibitors (e.g., sodium fluoride) to confirm sulfate ester cleavage as a primary metabolic pathway .
  • CYP450 Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymes involved in oxidative metabolism .

Q. How can researchers address solubility limitations in in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Synthesize methyl or tert-butyl esters (e.g., methyl pentanoate derivatives) to enhance lipophilicity, followed by in situ hydrolysis .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes (70–100 nm diameter) to improve aqueous dispersion and bioavailability .

Q. What experimental approaches validate the stereochemical configuration at the C3, C7, and C17 positions?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize with a protein binding partner (e.g., bile acid transporters) to resolve absolute configuration .
  • Circular Dichroism (CD) : Compare CD spectra with known stereoisomers to detect Cotton effects near 290 nm, indicative of hydroxyl group spatial arrangement .

Data Contradiction Analysis

Q. How should conflicting NMR data for related analogs be interpreted during structural assignments?

  • Methodological Answer :

  • Cross-Validation : Compare 1H^1H and 13C^{13}C shifts with structurally validated analogs (e.g., obeticholic acid derivatives) to resolve ambiguities in methyl or hydroxyl group positions .
  • DEPT-135 NMR : Use distortionless enhancement by polarization transfer (DEPT) to distinguish CH3_3, CH2_2, and CH groups in crowded spectral regions (e.g., δ 1.0–2.5 ppm) .

Q. What factors contribute to variability in cytotoxicity assays across cell lines?

  • Methodological Answer :

  • Membrane Permeability : Adjust assay media with 0.1% DMSO or cholesterol-rich liposomes to account for differential cellular uptake .
  • Bile Acid Receptor (FXR) Expression : Quantify FXR mRNA levels via qPCR in cell lines (e.g., HepG2 vs. Caco-2) to correlate cytotoxicity with target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-4-[(3S,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 2
Reactant of Route 2
(4R)-4-[(3S,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.